molecular formula C14H13BrOS B7941625 (4-Bromophenyl)(4-(methylthio)phenyl)methanol

(4-Bromophenyl)(4-(methylthio)phenyl)methanol

Cat. No.: B7941625
M. Wt: 309.22 g/mol
InChI Key: YHJGPYVOQNNAEP-UHFFFAOYSA-N
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Description

(4-Bromophenyl)(4-(methylthio)phenyl)methanol is an organic compound with the molecular formula C14H13BrOS It is a derivative of benzhydrol, where one phenyl ring is substituted with a bromine atom and the other with a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)(4-(methylthio)phenyl)methanol typically involves the reaction of 4-bromobenzaldehyde with 4-(methylthio)phenylmagnesium bromide (a Grignard reagent). The reaction proceeds via nucleophilic addition to form the desired alcohol. The reaction conditions usually involve anhydrous solvents and inert atmosphere to prevent moisture from interfering with the Grignard reagent.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)(4-(methylthio)phenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

    Oxidation: The major product would be (4-Bromophenyl)(4-(methylthio)phenyl)ketone.

    Reduction: The major product would be (4-Phenyl)(4-(methylthio)phenyl)methanol.

    Substitution: The major products would depend on the nucleophile used, such as (4-Aminophenyl)(4-(methylthio)phenyl)methanol.

Scientific Research Applications

(4-Bromophenyl)(4-(methylthio)phenyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe for biological assays.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Bromophenyl)(4-(methylthio)phenyl)methanol involves its interaction with molecular targets such as enzymes or receptors. The bromine and methylthio groups can participate in various binding interactions, including hydrogen bonding and hydrophobic interactions, which can modulate the activity of the target molecule. The hydroxyl group can also form hydrogen bonds, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    (4-Bromophenyl)(phenyl)methanol: Similar structure but lacks the methylthio group.

    (4-Methylthio)phenylmethanol: Similar structure but lacks the bromine atom.

    Benzhydrol: The parent compound without any substituents.

Uniqueness

(4-Bromophenyl)(4-(methylthio)phenyl)methanol is unique due to the presence of both bromine and methylthio substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, binding affinity, and overall activity in various applications.

Properties

IUPAC Name

(4-bromophenyl)-(4-methylsulfanylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrOS/c1-17-13-8-4-11(5-9-13)14(16)10-2-6-12(15)7-3-10/h2-9,14,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHJGPYVOQNNAEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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